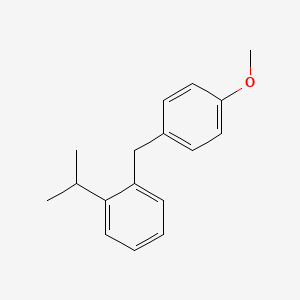
1-(2-Isopropylbenzyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropylbenzyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an isopropyl group at the second position and a methoxy group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropylbenzyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzyl chloride with 2-isopropylbenzyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Isopropylbenzyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and isopropyl groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropylbenzyl)-4-methoxybenzene has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 1-(2-Isopropylbenzyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Isopropylbenzyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Isopropylbenzyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.
1-(2-Isopropylbenzyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: 1-(2-Isopropylbenzyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This influences its reactivity and interaction with other molecules, making it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C17H20O |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
1-methoxy-4-[(2-propan-2-ylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O/c1-13(2)17-7-5-4-6-15(17)12-14-8-10-16(18-3)11-9-14/h4-11,13H,12H2,1-3H3 |
InChI-Schlüssel |
YPDPQSCWOOVUMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


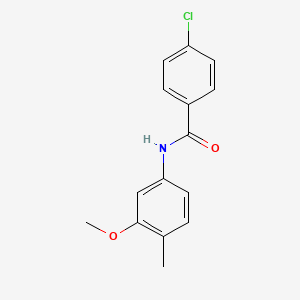
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)

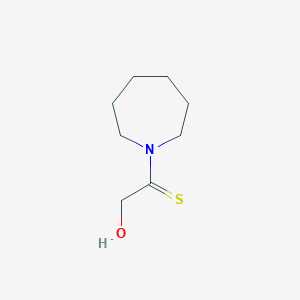


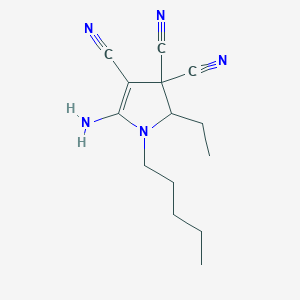
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

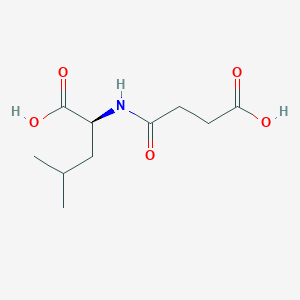
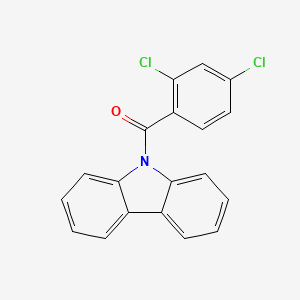
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

